Creatine Kinase Reaction Kinetics: PCCr Is a 167-Fold Slower Phosphate Donor Than PCr
In a direct head-to-head comparison using chick breast muscle creatine kinase at pH 7.0, P-cyclocreatine exhibited a Vmax that was only 0.6% of the value for P-creatine (the natural phosphagen), alongside a moderately elevated Km of 3.7 mM versus 2.8 mM for P-creatine [1]. This 167-fold lower maximal catalytic rate means that PCCr regenerates ATP from ADP via CK approximately 167 times more slowly than PCr under identical conditions, fundamentally altering the kinetic profile of the CK-phosphagen circuit [1].
| Evidence Dimension | Creatine kinase reverse reaction kinetics (Vmax and Km) |
|---|---|
| Target Compound Data | Vmax = 0.6% of P-creatine value; Km = 3.7 mM |
| Comparator Or Baseline | Phosphocreatine (PCr): Vmax set as 100% reference; Km = 2.8 mM |
| Quantified Difference | Vmax is ~167-fold lower (0.6% of PCr); Km is 1.32-fold higher |
| Conditions | Chick breast muscle creatine kinase, pH 7.0, 37°C, in the presence of trace MgATP |
Why This Matters
This kinetic bottleneck means PCCr cannot rapidly regenerate ATP during acute high-energy demand, making it functionally unsuitable as a rapid-response phosphagen but uniquely suited for sustained, low-flux ATP buffering during prolonged metabolic stress.
- [1] Annesley TM, Walker JB. Cyclocreatine phosphate as a substitute for creatine phosphate in vertebrate tissues. Energistic considerations. Biochemical and Biophysical Research Communications. 1977;74(1):185-190. doi:10.1016/0006-291x(77)91392-4 View Source
